2,4-Dimethy-D-Phenylalanine 2,4-Dimethy-D-Phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC3682530
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 193.24

2,4-Dimethy-D-Phenylalanine

CAS No.:

Cat. No.: VC3682530

Molecular Formula:

Molecular Weight: 193.24

* For research use only. Not for human or veterinary use.

2,4-Dimethy-D-Phenylalanine -

Specification

Molecular Weight 193.24

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

2,4-Dimethyl-D-Phenylalanine is formally identified as (R)-2-amino-3-(2,4-dimethylphenyl)propanoic acid, reflecting its D-configuration at the alpha carbon. The compound is registered in chemical databases with the following properties:

PropertyValue
PubChem CID7000152
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
SynonymsD-2,4-DIMETHYLPHENYLALANINE, H-D-Phe(2,4-DiMe)-OH, 2,4-Dimethyl-D-Phenylalanine
CAS Number465500-97-4

The compound features a phenyl ring with methyl groups at positions 2 and 4, connected to an alpha-amino acid backbone in the D-configuration . This structure provides distinct physicochemical properties compared to unmodified phenylalanine, including altered hydrophobicity, steric properties, and potential for specific molecular interactions.

Physical and Chemical Properties

2,4-Dimethyl-D-Phenylalanine exhibits physical properties characteristic of amino acids modified with hydrophobic substituents. The presence of the two methyl groups on the phenyl ring enhances the compound's lipophilicity compared to standard D-phenylalanine. This structural modification affects its solubility profile, with increased solubility in organic solvents and decreased water solubility relative to unmodified phenylalanine.

The compound typically exists as a white to off-white crystalline solid at room temperature. Like other amino acids, it contains both an amino group and a carboxylic acid group, which confer amphoteric properties, allowing it to act as both an acid and a base depending on the pH of the environment.

Synthesis and Production Methods

Chemical Synthesis Approaches

The synthesis of 2,4-Dimethyl-D-Phenylalanine can be achieved through various chemical approaches. One common method involves the asymmetric synthesis starting from the corresponding 2,4-dimethylcinnamic acid derivative. Research has shown that D-phenylalanine derivatives can be synthesized through ammonia addition reactions coupled with stereoselective oxidation catalyzed by L-amino acid deaminases, followed by a chemical non-selective reduction step .

Enzymatic Production Methods

Engineered biocatalysts offer a promising approach for the production of D-phenylalanine derivatives. The use of enzymes provides advantages in terms of stereoselectivity, mild reaction conditions, and environmental sustainability. Recent advances in protein engineering have led to the development of enzymes capable of producing D-amino acids with high enantiomeric purity.

Research has demonstrated that specific enzymes can be employed to convert L-phenylalanine derivatives to their D-counterparts. For instance, D-amino acid oxidase has been utilized to assess the formation of D-phenylalanine in reaction mixtures . These enzymatic approaches represent a growing area of interest for the sustainable production of D-amino acids, including 2,4-Dimethyl-D-Phenylalanine.

Biological Activity and Applications

Role in Peptide Synthesis

Structure-Activity Relationships

Effects of 2,4-Dimethyl Substitution on Receptor Interactions

The presence of methyl groups at the 2 and 4 positions of the phenyl ring can significantly influence how 2,4-Dimethyl-D-Phenylalanine interacts with receptor binding sites. Research on related compounds has shown that methyl substitutions on the aromatic ring of phenylalanine can affect binding affinities and selectivities for various receptors.

Pharmacological Properties

Metabolic Stability and Pharmacokinetics

D-amino acids generally exhibit enhanced resistance to proteolytic degradation compared to their L-counterparts due to the inability of most naturally occurring proteases to recognize and cleave peptide bonds involving D-amino acids. The incorporation of 2,4-Dimethyl-D-Phenylalanine into peptides or peptidomimetics can further enhance this stability due to the steric hindrance provided by the methyl substituents.

The improved metabolic stability potentially translates to extended half-lives for pharmaceuticals containing 2,4-Dimethyl-D-Phenylalanine, which could reduce dosing frequency and improve patient compliance. Additionally, the increased hydrophobicity conferred by the methyl groups may influence the compound's distribution and penetration across biological membranes, potentially affecting its pharmacokinetic profile.

Research Applications and Future Directions

Current Research Applications

2,4-Dimethyl-D-Phenylalanine finds applications in various areas of biochemical and pharmaceutical research:

  • Peptide Design and Engineering: The compound serves as a building block for the creation of peptides with enhanced stability and specific conformational properties.

  • Structure-Activity Relationship Studies: Researchers utilize 2,4-Dimethyl-D-Phenylalanine to investigate how subtle structural modifications affect the biological activity of peptides and small molecules.

  • Receptor Binding Studies: The compound can be incorporated into ligands to study receptor-ligand interactions and develop compounds with tailored receptor selectivity profiles.

  • Pharmaceutical Development: 2,4-Dimethyl-D-Phenylalanine is employed in the development of novel therapeutic agents, particularly in the areas of pain management, neurological disorders, and other conditions involving peptide-based signaling pathways.

Future Research Directions

Several promising areas for future research involving 2,4-Dimethyl-D-Phenylalanine include:

  • Development of Enhanced Synthetic Methods: Research into more efficient and cost-effective methods for synthesizing 2,4-Dimethyl-D-Phenylalanine with high enantiomeric purity.

  • Exploration of Novel Therapeutics: Investigation of the potential therapeutic applications of peptides and small molecules containing 2,4-Dimethyl-D-Phenylalanine, particularly in areas where current treatments face limitations.

  • Detailed Structure-Activity Relationship Studies: Comprehensive analysis of how the 2,4-dimethyl substitution pattern specifically affects binding to various receptors and interaction with biological targets.

  • Central Nervous System Applications: Further exploration of the potential neurological effects and applications of 2,4-Dimethyl-D-Phenylalanine, building on existing knowledge of D-amino acids in the brain.

Comparison with Related Compounds

Comparison with Other Substituted D-Phenylalanines

2,4-Dimethyl-D-Phenylalanine belongs to a broader family of substituted D-phenylalanines, each with unique properties and applications. Comparing this compound with related structures provides insights into the effects of various substitution patterns on biological activity and physicochemical properties.

CompoundKey FeaturesNotable PropertiesApplications
2,4-Dimethyl-D-PhenylalanineMethyl groups at positions 2 and 4Enhanced hydrophobicity, steric effects at specific positionsPeptide synthesis, receptor studies
2,4-Dichloro-D-PhenylalanineChlorine atoms at positions 2 and 4Higher electronegativity, potential for different electronic effectsSimilar applications with modified properties
2,6-Dimethyl-D-PhenylalanineMethyl groups at positions 2 and 6Different steric profile affecting aromatic ring orientationShown to affect opioid receptor selectivity
Unsubstituted D-PhenylalanineNo ring substitutionsStandard D-phenylalanine propertiesBasis for comparison, neurological applications

The positioning and nature of substituents on the phenyl ring significantly influence the properties and applications of these compounds. For instance, 2′,6′-dimethylphenylalanine has been studied as an aromatic amino acid surrogate in opioid peptides, with effects on receptor binding and biological activity .

Comparison with Protected Forms

In peptide synthesis and pharmaceutical development, protected forms of amino acids are commonly used. Fmoc-L-2,4-dimethylphenylalanine, the protected L-enantiomer counterpart to 2,4-Dimethyl-D-Phenylalanine, has been described as a versatile amino acid derivative widely utilized in peptide synthesis and drug development .

The Fmoc protection strategy is particularly valuable for solid-phase peptide synthesis, enabling controlled and sequential addition of amino acids to build peptide chains. The availability of protected forms of 2,4-Dimethyl-D-Phenylalanine facilitates its incorporation into complex peptides and peptidomimetics during pharmaceutical research and development.

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